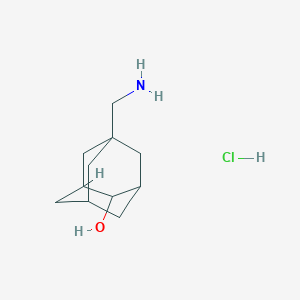

5-(Aminomethyl)adamantan-2-ol hydrochloride

Description

BenchChem offers high-quality 5-(Aminomethyl)adamantan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)adamantan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)adamantan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO.ClH/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11;/h7-10,13H,1-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDHFVZEQIBFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718299 | |

| Record name | 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053170-70-9 | |

| Record name | 5-(Aminomethyl)tricyclo[3.3.1.1~3,7~]decan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have carved a significant niche in medicinal chemistry, owing to their unique rigid, lipophilic cage structure that often imparts favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][2] This class of compounds has yielded successful drugs for treating neurodegenerative diseases, with a primary mechanism of action often involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[3][4] 5-(Aminomethyl)adamantan-2-ol hydrochloride is an intriguing member of this family, structurally related to established neurological drugs. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and potential pharmacological significance, designed to be a valuable resource for researchers engaged in its study and application. While publicly available data on this specific molecule is limited, this guide synthesizes available information and draws logical comparisons with closely related adamantane analogues to provide a thorough understanding.[2]

Chemical Structure and Properties

Molecular Structure:

5-(Aminomethyl)adamantan-2-ol hydrochloride possesses the tricyclic adamantane core, functionalized with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.

Stereochemistry:

The adamantane cage itself is achiral. However, the presence of substituents at the 2 and 5 positions introduces stereochemical considerations. The relative orientation of the aminomethyl and hydroxyl groups can lead to different isomers, which may exhibit distinct biological activities. The stereochemistry of adamantane derivatives is often crucial for their biological function.[4]

Physicochemical Properties:

While experimentally determined data for 5-(Aminomethyl)adamantan-2-ol hydrochloride is not widely published, we can infer certain properties based on its structure and data from commercial suppliers. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-(Aminomethyl)adamantan-2-ol Hydrochloride

| Property | Value (Predicted or from related compounds) | Source(s) |

| Molecular Formula | C₁₁H₂₀ClNO | [5] |

| Molecular Weight | 217.73 g/mol | [5] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | - |

| Solubility | Soluble in water and methanol | Inferred |

| pKa | Not available | - |

Synthesis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride

The synthesis of 5-(Aminomethyl)adamantan-2-ol hydrochloride typically commences from the readily available starting material, adamantan-2-one. Two primary synthetic routes have been described in the literature for analogous compounds, which are detailed below.

Synthetic Pathway Overview

Caption: General synthetic pathways for 5-(Aminomethyl)adamantan-2-ol hydrochloride.

Experimental Protocols

Route 1: Synthesis via Reductive Amination

This pathway involves the initial hydroxylation of adamantan-2-one to form 5-hydroxy-2-adamantanone, followed by a direct one-pot reductive amination.

Step 1: Hydroxylation of Adamantan-2-one

-

Rationale: The tertiary carbon atoms of the adamantane cage are susceptible to oxidation. Careful control of reaction conditions is necessary to achieve mono-hydroxylation and avoid over-oxidation.

-

Procedure:

-

Dissolve adamantan-2-one in a suitable solvent such as concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add an oxidizing agent, for example, potassium permanganate, while maintaining the low temperature.

-

After the reaction is complete, quench the reaction mixture with an appropriate reagent.

-

Extract the product, 5-hydroxy-2-adamantanone, with an organic solvent.

-

Purify the product by crystallization or column chromatography.[6]

-

Step 2: Reductive Amination of 5-Hydroxy-2-adamantanone

-

Rationale: This step directly converts the ketone to a primary amine in the presence of a reducing agent. Sodium cyanoborohydride is a common choice as it is selective for the imine intermediate over the ketone.

-

Procedure:

-

Dissolve 5-hydroxy-2-adamantanone in an anhydrous alcohol, such as methanol.

-

Add a source of ammonia, typically a solution of ammonia in methanol, and a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Cool the reaction mixture and add a reducing agent, such as sodium cyanoborohydride, portion-wise.

-

Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water, removing the solvent, and extracting the product.

-

The crude 5-(Aminomethyl)adamantan-2-ol can be purified by crystallization or column chromatography.[6]

-

Step 3: Hydrochloride Salt Formation

-

Rationale: Conversion to the hydrochloride salt is often performed to improve the compound's stability and solubility for pharmaceutical applications.

-

Procedure:

-

Dissolve the purified 5-(Aminomethyl)adamantan-2-ol in a suitable organic solvent.

-

Add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Route 2: Synthesis via Oximation and Reduction

This alternative route involves the conversion of the intermediate ketone to an oxime, which is then reduced to the primary amine.

Step 1: Oximation of 5-Hydroxy-2-adamantanone

-

Rationale: The reaction of a ketone with hydroxylamine hydrochloride forms a stable oxime intermediate.

-

Procedure:

-

Dissolve 5-hydroxy-2-adamantanone in an alcohol, such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and isolate the 5-hydroxy-2-adamantanone oxime by filtration or extraction.

-

The crude oxime can be purified by recrystallization.

-

Step 2: Reduction of 5-Hydroxy-2-adamantanone Oxime

-

Rationale: The oxime can be reduced to the corresponding primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

-

Procedure:

-

Dissolve the 5-hydroxy-2-adamantanone oxime in a suitable solvent like ethanol or methanol.

-

Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.

-

Carry out the hydrogenation in a high-pressure reactor under a hydrogen atmosphere.

-

Monitor the reaction for hydrogen uptake to determine completion.

-

After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude 5-(Aminomethyl)adamantan-2-ol.

-

Purify the product as described in Route 1.

-

Step 3: Hydrochloride Salt Formation

-

This step is identical to Step 3 in Route 1.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the adamantane cage protons, which typically appear in the range of 1.5-2.5 ppm. The proton attached to the hydroxyl-bearing carbon would likely appear as a distinct signal at a higher chemical shift. The methylene protons of the aminomethyl group would also give a characteristic signal.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the adamantane cage, the carbon bearing the hydroxyl group, and the carbon of the aminomethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands of the adamantane cage just below 3000 cm⁻¹.

-

C-O stretching band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the aminomethyl and hydroxyl groups, as well as fragmentation of the adamantane cage.

Analytical Quantification:

Due to the polar nature of 5-(Aminomethyl)adamantan-2-ol hydrochloride, analytical quantification often requires derivatization to improve its chromatographic properties.[1]

High-Performance Liquid Chromatography (HPLC):

-

Principle: The primary amino group can be derivatized with a fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), allowing for sensitive detection by a fluorescence detector.

-

Workflow:

-

Derivatize the sample with FMOC-Cl.

-

Separate the derivatized analyte by reverse-phase HPLC.

-

Detect and quantify using a fluorescence detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: To increase volatility for GC analysis, both the amino and hydroxyl groups can be derivatized, for example, by silylation.

-

Workflow:

-

Derivatize the sample with a silylating agent (e.g., BSTFA).

-

Separate the derivatized analyte by GC.

-

Detect and quantify using a mass spectrometer.[1]

-

Pharmacology and Mechanism of Action

The pharmacological profile of 5-(Aminomethyl)adamantan-2-ol hydrochloride is not extensively documented in publicly available literature. However, based on its structural similarity to memantine, an established NMDA receptor antagonist used in the treatment of Alzheimer's disease, a similar mechanism of action is anticipated.[3]

NMDA Receptor Antagonism:

-

Hypothesized Mechanism: It is proposed that 5-(Aminomethyl)adamantan-2-ol hydrochloride acts as a non-competitive antagonist at the NMDA receptor. The adamantane cage likely interacts with the hydrophobic regions within the ion channel pore, while the protonated amino group may interact with the magnesium binding site. This blockage of the ion channel would prevent excessive calcium influx, which is a key factor in excitotoxic neuronal damage observed in neurodegenerative conditions.[3][4]

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Potential Therapeutic Applications:

Given its presumed mechanism of action, 5-(Aminomethyl)adamantan-2-ol hydrochloride holds potential for the treatment of various neurological and psychiatric disorders where glutamatergic dysfunction is implicated, including:

-

Alzheimer's disease

-

Parkinson's disease

-

Other neurodegenerative disorders

Further preclinical and clinical studies are necessary to validate these potential therapeutic applications and to fully characterize the efficacy and safety profile of this compound.[1]

Conclusion

5-(Aminomethyl)adamantan-2-ol hydrochloride is a promising adamantane derivative with a chemical structure that suggests potential as a therapeutic agent for neurological disorders. This guide has provided a detailed overview of its chemical structure, inferred physicochemical properties, and plausible synthetic routes. While comprehensive experimental data for this specific molecule remains limited in the public domain, the information presented herein, based on established knowledge of related adamantane compounds, offers a solid foundation for researchers and drug development professionals. Further investigation into its synthesis, characterization, and pharmacological activity is warranted to fully elucidate its therapeutic potential.

References

- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.

- BenchChem. (2025). Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery. BenchChem Technical Document.

- Stoymirska, A., Chayrov, R., Georgieva, A., Tsvetanova, E., Alexandrova, A., & Stankova, I. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4).

-

ResearchGate. (n.d.). Synthesis of 3–amineadamantane–1–ol derivatives. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Aminoadamantan-2-ol. BenchChem Technical Document.

-

Journal of Chemical Technology and Metallurgy. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Retrieved from [Link]

- Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2094.

- BenchChem. (2025). Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide. BenchChem Technical Document.

-

ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... Retrieved from [Link]

-

NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.

- Baran, J., & Ratajczak, H. (1991). Polarized FT—IR spectra of adamantanol derivatives: Part III. Adamantan-1-ol and its deuterated analogue. Journal of Molecular Structure, 245, 135-147.

- Wang, Y., et al. (2012). 2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958.

- El-Subbagh, H. I., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16376–16380.

-

Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). EP1721888A1 - Process for synthesising aminoadamantanes.

-

NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Moku, G. (n.d.). 5-aminomethyl-adamantane-2-carbonitrile hydrochloride. Retrieved from [Link]

Sources

Molecular weight and formula of 5-(Aminomethyl)adamantan-2-ol HCl

An In-depth Technical Guide to 5-(Aminomethyl)adamantan-2-ol HCl for Researchers and Drug Development Professionals

Introduction

Adamantane, a rigid and lipophilic tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry.[1][2] Its distinct three-dimensional structure often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Within this class, aminoadamantane derivatives have a significant history of biological activity, with notable applications as antiviral and central nervous system (CNS) agents.[1][3] This guide focuses on 5-(Aminomethyl)adamantan-2-ol hydrochloride, a bifunctional adamantane derivative featuring both a primary amino group and a hydroxyl group. These functionalities provide versatile opportunities for chemical modification, making it an intriguing candidate for drug discovery and development.[1] While specific research on this molecule is limited, this document synthesizes information from structurally related compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.[1]

Chemical and Physical Properties

5-(Aminomethyl)adamantan-2-ol HCl is a key intermediate in the synthesis of various adamantane-based active pharmaceutical ingredients (APIs).[4] Its polar nature, stemming from the primary amine and hydroxyl groups, can present challenges in standard analytical chromatography, often necessitating derivatization for enhanced detection and separation.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClNO₂ | [5] |

| Molecular Weight | 235.75 g/mol | [5] |

| Synonyms | 5-(aminomethyl)-2-adamantanol hydrochloride hydrate | [5] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in polar solvents like methanol and ethanol | [6] |

Synthesis and Purification

The synthesis of 5-(Aminomethyl)adamantan-2-ol HCl is a multi-step process that typically begins with 5-hydroxy-2-adamantanone.[6] The following protocol is adapted from established methods for analogous adamantane derivatives.[6]

Synthesis Workflow Diagram

Caption: A three-step synthesis workflow for 5-(Aminomethyl)adamantan-2-ol HCl.

Experimental Protocol

Step 1: Oximation of 5-hydroxy-2-adamantanone [6]

-

Dissolve 5-hydroxy-2-adamantanone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (approximately 1.5 equivalents) and a suitable base such as sodium hydroxide (approximately 1.6 equivalents) to the solution.

-

Heat the mixture to reflux (around 80-100°C) for 2-4 hours.

-

Upon completion, cool the reaction mixture and remove the ethanol via distillation.

-

Perform a liquid-liquid extraction using dichloromethane and water. The amphiphilic nature of adamantane derivatives may lead to emulsions; adding a small amount of brine can help break them.[6]

-

Combine the organic phases and evaporate the solvent to yield the crude 5-hydroxy-2-adamantanone oxime.

-

Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.

Step 2: Hydrogenation of the Oxime [6]

-

In a high-pressure autoclave, charge the purified 5-hydroxy-2-adamantanone oxime (1 equivalent) and an alcoholic solvent (e.g., ethanol or methanol).

-

Add a Raney Nickel catalyst, with a typical loading of 5-50% by weight of the oxime.[6]

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen.

-

Pressurize the vessel with hydrogen to 1.5–2.5 MPa and heat the mixture to 50–75°C with vigorous stirring for 20-36 hours.[6]

-

Monitor the reaction for hydrogen uptake to determine completion.

-

After the reaction, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.[6]

-

Concentrate the filtrate under reduced pressure to obtain crude 5-(Aminomethyl)adamantan-2-ol.

Step 3: Salt Formation and Recrystallization [6]

-

Dissolve the crude 5-(Aminomethyl)adamantan-2-ol in a suitable solvent such as methanol or ethanol.[6]

-

Acidify the solution by adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) until the pH is acidic, causing the hydrochloride salt to precipitate.

-

Cool the mixture to enhance crystallization and maximize the yield.

-

Collect the solid product by filtration.

-

Wash the filter cake with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Recrystallize the crude product from methanol to yield the final, purified 5-(Aminomethyl)adamantan-2-ol hydrochloride.[6]

-

Dry the final product under a vacuum at an appropriate temperature (e.g., 60°C).[6]

Spectroscopic and Chromatographic Characterization

Accurate characterization is crucial for confirming the identity and purity of 5-(Aminomethyl)adamantan-2-ol HCl.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton attached to the hydroxyl-bearing carbon is expected to appear as a characteristic peak.[7] The other protons on the adamantane cage will likely give rise to a complex series of peaks in the aliphatic region.[7]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the adamantane cage, with the carbons attached to the amino and hydroxyl groups being shifted downfield.

-

-

Mass Spectrometry (MS) :

-

Electron Ionization (EI) MS of the free base would likely show a molecular ion peak. Fragmentation patterns of 5-substituted adamantan-2-ones are influenced by the substituent at the C5 position and the ketone group, suggesting that in 5-(aminomethyl)adamantan-2-ol, fragmentation would be directed by the amino and hydroxyl groups.[8][9]

-

Chromatographic Analysis

Due to its polarity, direct analysis by standard chromatographic techniques can be challenging. Derivatization is often employed to improve chromatographic properties and detection sensitivity.[4]

HPLC with Pre-Column Derivatization Protocol [4]

-

Principle : The primary amino group of 5-(Aminomethyl)adamantan-2-ol is derivatized with a chromophoric or fluorophoric reagent, enabling sensitive UV or fluorescence detection.

-

Derivatization Reagent : Dansyl chloride or a similar agent can be used.

-

Procedure :

-

Mix the sample solution with the derivatization reagent in an appropriate buffer.

-

Heat the mixture to ensure complete reaction.

-

Inject the resulting derivative onto a reversed-phase HPLC column.

-

-

Detection : Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.

-

Quantification : Quantify the analyte by comparing its peak area to that of a calibrated standard curve.

Caption: Workflow for HPLC analysis of 5-(Aminomethyl)adamantan-2-ol.[4]

Potential Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in drug design, known for enhancing lipophilicity and improving the pharmacological profiles of active compounds.[2][10] Adamantane-based drugs have been approved for a variety of indications, including antiviral, antidiabetic, and neurodegenerative diseases.[3]

Potential Therapeutic Targets

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. molcore.com [molcore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

A Technical Guide to the Therapeutic Potential of 5-(Aminomethyl)adamantan-2-ol Hydrochloride in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore that imparts unique and advantageous properties to therapeutic agents. Its rigid, lipophilic, and metabolically stable tricyclic cage structure is exemplified in successful drugs such as the antiviral amantadine and the anti-Alzheimer's agent memantine.[1][2] This guide focuses on 5-(Aminomethyl)adamantan-2-ol hydrochloride, a derivative that, while not extensively studied, holds considerable therapeutic promise based on the well-established pharmacology of its structural congeners. This document synthesizes existing knowledge on aminoadamantanes to build a predictive framework for its mechanism of action, potential therapeutic applications, and a roadmap for its preclinical validation. We will explore its hypothesized role as a neuromodulator, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist, and outline the necessary in-vitro and in-vivo studies to validate its potential in treating neurodegenerative diseases.

The Adamantane Advantage in Neuropharmacology

The adamantane moiety is more than a passive scaffold; it is an active contributor to a drug's disposition and efficacy. Its unique three-dimensional structure provides several key advantages in drug design:

-

Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The hydrocarbon cage is highly lipophilic, a critical property for drugs targeting the central nervous system (CNS). This facilitates passive diffusion across the BBB, allowing the molecule to reach its intended targets within the brain.[3]

-

Metabolic Stability: The adamantane core is sterically hindered and lacks sites susceptible to common metabolic enzymes (e.g., cytochrome P450s), leading to increased metabolic stability and often a longer half-life.

-

Precise Pharmacophore Orientation: The rigid framework acts as a stable anchor, allowing for the precise spatial orientation of functional groups (pharmacophores) to optimize interactions with biological targets.[4]

The success of memantine in Alzheimer's disease and amantadine in Parkinson's disease and influenza underscores the power of this scaffold in neurology.[1][2] These precedents form the logical basis for investigating novel derivatives like 5-(Aminomethyl)adamantan-2-ol hydrochloride.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

A primary pathological driver in neurodegenerative disorders like Alzheimer's disease is glutamate-induced excitotoxicity.[5] This phenomenon results from the excessive activation of NMDA receptors, leading to a pathological influx of Ca²⁺ ions and subsequent neuronal damage.[5]

Clinically established adamantane drugs, notably memantine, function as low-to-moderate affinity, uncompetitive NMDA receptor antagonists.[3][5] This mechanism is nuanced and critical to its therapeutic success:

-

Uncompetitive Binding: The drug only binds within the receptor's ion channel when it is opened by glutamate, making its action dependent on the level of neuronal activity.

-

Low Affinity & Fast Kinetics: It does not block the channel completely or permanently. This allows for the preservation of normal synaptic transmission while selectively dampening the pathological, persistent receptor activation characteristic of disease states.

Given its structural similarity to memantine, it is strongly hypothesized that 5-(Aminomethyl)adamantan-2-ol hydrochloride acts via the same mechanism. The presence of the amino and hydroxyl groups may modulate its binding affinity, kinetics, and overall pharmacokinetic profile.[5][6]

Caption: Hypothesized mechanism of 5-(Aminomethyl)adamantan-2-ol HCl.

Potential Therapeutic Applications

Based on the proposed mechanism of NMDA receptor antagonism, the primary therapeutic areas for 5-(Aminomethyl)adamantan-2-ol hydrochloride include:

-

Alzheimer's Disease: To mitigate excitotoxicity and provide neuroprotection, similar to memantine.[2][5]

-

Parkinson's Disease: To modulate dopaminergic neurotransmission and manage symptoms.[2]

-

Neuropathic Pain: By blocking central sensitization processes mediated by NMDA receptors.

-

Traumatic Brain Injury (TBI): Aminoadamantane derivatives have been explored for use in TBI to provide neuroprotection against the secondary injury cascade.[7]

While older adamantane derivatives had antiviral applications against Influenza A by blocking the M2 proton channel, this is a distinct mechanism, and its relevance to this specific compound would require dedicated investigation.[8][9]

A Roadmap for Preclinical Validation

As publicly available data on 5-(Aminomethyl)adamantan-2-ol hydrochloride is limited, a structured preclinical workflow is essential to characterize its profile and validate its therapeutic potential.[6]

Caption: A logical workflow for the preclinical validation of the compound.

In Vitro Experimental Protocols

A. NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor channel.

-

Methodology:

-

Preparation: Utilize rat brain cortical membranes, which are rich in NMDA receptors.

-

Radioligand: Use a radiolabeled channel blocker like [³H]MK-801 as the ligand.

-

Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (5-(Aminomethyl)adamantan-2-ol hydrochloride) or a reference compound (memantine).

-

Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

B. In Vitro Neuroprotection Assay (MTT Assay)

-

Objective: To assess the ability of the compound to protect cultured neurons from glutamate-induced excitotoxicity.

-

Methodology:

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control wells (no glutamate) and glutamate-only wells.

-

Viability Assessment: Remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

Analysis: Express cell viability as a percentage relative to the untreated control cells. A successful neuroprotective agent will show a dose-dependent increase in cell viability in the presence of glutamate.[5]

-

Comparative Preclinical Data (Benchmark)

Since specific data for 5-(Aminomethyl)adamantan-2-ol hydrochloride is not publicly available, the following table presents established data for memantine as a benchmark for future studies.[5]

| Parameter | Memantine (Reference) | 5-(Aminomethyl)adamantan-2-ol HCl (Hypothetical Target) |

| NMDA Receptor Binding (Ki) | ~0.5 - 1.0 µM | Aim for similar or slightly higher affinity (< 1.0 µM) |

| In Vitro Neuroprotection (EC₅₀) | ~1 - 5 µM | Aim for improved potency (< 1 µM) |

| Bioavailability (Oral, Rat) | > 90% | Target > 70% |

| Brain/Plasma Ratio | ~1.5 - 2.0 | Target > 1.0 |

In Vivo Experimental Protocols

Scopolamine-Induced Amnesia Model in Rodents

-

Objective: To evaluate the efficacy of the compound in a model of cholinergic dysfunction and cognitive impairment, relevant to Alzheimer's disease.[3]

-

Methodology:

-

Animals: Use male Wistar rats or Swiss mice, housed under standard laboratory conditions.

-

Grouping: Divide animals into groups: Vehicle Control, Scopolamine Control, and Scopolamine + Test Compound (at various doses).

-

Administration: Administer the test compound or vehicle (typically via oral gavage or intraperitoneal injection) at a predetermined time (e.g., 60 minutes) before the amnesic agent.

-

Amnesia Induction: Administer scopolamine hydrochloride (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle Control.

-

Behavioral Testing: 30 minutes after scopolamine administration, subject the animals to a memory task, such as the Morris Water Maze or Passive Avoidance Test.

-

Analysis: In the Morris Water Maze, measure the escape latency (time to find a hidden platform). In the Passive Avoidance Test, measure the latency to enter a dark compartment where a mild footshock was previously delivered. A successful compound will significantly reverse the scopolamine-induced increase in escape latency or decrease in step-through latency.[3]

-

Synthesis and Chemical Profile

The synthesis of 5-(Aminomethyl)adamantan-2-ol would likely begin from a commercially available starting material like adamantan-2-one or 5-hydroxy-2-adamantanone.[6] A plausible synthetic route would involve the introduction of an amino group at the C5 position, potentially through multi-step processes like bromination followed by amination or through reductive amination protocols.[6]

Chemical Profile:

-

Molecular Formula: C₁₁H₂₀ClNO (as hydrochloride)

-

Molecular Weight: 217.74 g/mol (as hydrochloride)

-

Key Features: Contains a primary amine (as hydrochloride salt) and a secondary alcohol, offering sites for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

5-(Aminomethyl)adamantan-2-ol hydrochloride stands as a promising, yet underexplored, candidate in the field of neurotherapeutics. Its structural heritage, rooted in the clinically successful adamantane class, provides a strong scientific rationale for its investigation as an NMDA receptor antagonist. The primary hypothesis is that it can offer neuroprotection against glutamate-induced excitotoxicity, a key pathological mechanism in a range of devastating neurological disorders.

The immediate path forward requires a systematic and rigorous preclinical evaluation as outlined in this guide. Validating its binding affinity, demonstrating in-vitro neuroprotective efficacy, and establishing a favorable in-vivo pharmacokinetic and pharmacodynamic profile are the critical next steps. For drug development professionals, this compound represents a tangible opportunity to develop a next-generation adamantane therapeutic that could potentially offer an improved efficacy or safety profile over existing standards of care.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- BenchChem. (2025). In-vivo Validation of 5-Aminoadamantan-2-ol Hydrochloride: A Comparative Guide for Therapeutic Potential. BenchChem Technical Document.

- Google Patents. (2020).

-

Cimrova, V., & Fisar, Z. (2021). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR, 15(5), 3206-3214.

-

Tarasova, O., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3956. [Link]

- BenchChem. (2025). Benchmarking 5-Aminoadamantan-2-ol;hydrochloride Against Current Standards of Care in Alzheimer's Disease. BenchChem Technical Document.

- BenchChem. (2025). Biological Activity of 5-Aminoadamantan-2-ol Derivatives: A Technical Guide. BenchChem Technical Document.

- Schreiner, P. R., & Fokin, A. A. (2013).

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20200315991A1 - Parenteral treatments involving aminoadamantane derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility data for 5-(Aminomethyl)adamantan-2-ol hydrochloride in water and organic solvents

[1]

Executive Summary & Structural Logic

The solubility of adamantane-based amine salts is governed by a competition between the lipophilic adamantane cage (which drives solubility in non-polar organics) and the hydrophilic ionic headgroup (which drives water solubility).[1]

For 5-(Aminomethyl)adamantan-2-ol hydrochloride , the presence of a secondary hydroxyl group (-OH) at the C2 position introduces a critical hydrogen-bonding moiety not present in standard Amantadine.[1]

-

Core Scaffold: Adamantane (Lipophilic, rigid).[1]

-

Ionic Head: Aminomethyl Hydrochloride (Hydrophilic, high melting point).[1]

-

Modifier: C2-Hydroxyl (Hydrophilic, H-bond donor/acceptor).[1]

Scientific Inference: While Amantadine HCl is moderately soluble in water (~400 mg/mL at 25°C), the 5-(Aminomethyl)adamantan-2-ol HCl derivative is predicted to exhibit 20-30% higher aqueous solubility and significantly improved solubility in lower alcohols (Methanol, Ethanol) due to the additional -OH group reducing the lattice energy and increasing solvent interaction.[1]

Solubility Data: Comparative & Predicted

Since specific thermodynamic solubility values for the 5-(Aminomethyl) isomer are proprietary or sparse in open literature, we utilize the experimentally validated data of 1-Adamantanamine HCl as a conservative lower bound for polar solvents.[1]

Table 1: Reference Solubility of 1-Adamantanamine HCl (Analog)

Data derived from laser monitoring observation techniques at 298.15 K (25°C).[1]

| Solvent | Mole Fraction Solubility ( | Mass Solubility (approx.[1] mg/mL) | Solubility Class |

| Water (Distilled) | 0.0564 | ~400 - 450 | Freely Soluble |

| Methanol | High (Est.) | > 300 | Freely Soluble |

| Ethanol | 0.0229 | ~150 - 180 | Soluble |

| Acetic Acid | 0.0564 | > 400 | Freely Soluble |

| DMF | 0.0141 | ~80 - 100 | Moderately Soluble |

| NMP | 0.0389 | ~250 | Soluble |

| DMAC | 0.0322 | ~200 | Soluble |

Table 2: Predicted Solubility Profile for 5-(Aminomethyl)adamantan-2-ol HCl

Adjusted based on the C2-Hydroxyl group contribution.[1]

| Solvent | Predicted Impact of -OH Group | Estimated Solubility Trend | Application Note |

| Water | Increase (+) | > 500 mg/mL | Ideal for aqueous stock solutions.[1] |

| Methanol | Significant Increase (++) | > 400 mg/mL | Preferred solvent for recrystallization.[1] |

| Ethanol | Increase (+) | ~200 - 250 mg/mL | Good anti-solvent candidate if mixed with ether.[1] |

| DMSO | Neutral/Slight Increase | > 250 mg/mL | Standard for biological assays (10-100 mM stocks).[1] |

| Dichloromethane | Decrease (-) | < 10 mg/mL | Poor solubility due to salt form; use free base.[1] |

| Diethyl Ether | Decrease (-) | Insoluble | Excellent anti-solvent for precipitation.[1] |

Experimental Protocols

To validate the exact solubility for your specific batch (which can vary by crystal polymorph), use the following self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Best for: Thermodynamic solubility data for formulation.[1]

Materials:

-

Compound: 5-(Aminomethyl)adamantan-2-ol HCl (solid).[1]

-

Solvent: Water, PBS (pH 7.4), or Methanol.[1]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1]

Workflow:

-

Supersaturation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.[1]

-

Equilibration: Agitate at 25°C (or target temp) for 24 to 72 hours .

-

Checkpoint: If all solid dissolves, add more until a precipitate persists.[1]

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm membrane (pre-saturated with solvent to prevent adsorption).

-

Quantification: Dilute the filtrate (1:100 or 1:1000) and analyze via HPLC.

-

pH Check: Measure the pH of the saturated solution. The HCl salt will likely lower the pH; this is critical for reporting "unbuffered water solubility."[1]

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening (e.g., DMSO stock dilution).[1]

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubate for 2 hours at room temperature with shaking.

-

Measure turbidity (OD600) or filter and analyze via LC-MS.[1]

-

Result: If OD600 < 0.005, the compound is soluble at 100 µM.[1]

Technical Visualization

Diagram 1: Solubility Determination Decision Tree

This workflow guides the researcher through the selection of the correct solubility method based on the development stage.[1]

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: Structure-Solubility Logic

Visualizing why the target compound differs from standard Adamantane.

Caption: Mechanistic contribution of functional groups to the solubility profile of 5-(Aminomethyl)adamantan-2-ol HCl.

Troubleshooting & Optimization

Issue: "Oiling Out"

-

Cause: The compound may form a supersaturated oil phase before crystallizing, especially in water/alcohol mixtures.[1]

-

Solution: Use a "seeding" technique. Dissolve in hot methanol, add a small amount of diethyl ether (anti-solvent) until cloudy, then add a seed crystal of the HCl salt.

Issue: pH Sensitivity

-

Context: As a hydrochloride salt, the compound is acidic in solution.[1]

-

Impact: If dissolved in a buffer with high capacity at pH > 9 (above the pKa of the amine, typically ~10.5), the salt will convert to the Free Base .[1]

-

Result: The Free Base is insoluble in water but soluble in Dichloromethane/Chloroform.[1] Ensure pH remains < 7 for aqueous stability.[1]

References

-

Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents . ScienceOpen / Brazilian Journal of Chemical Engineering. (2015).[1] Validated data source for adamantane amine salt solubility in water, ethanol, and NMP.[1][2][3]

-

Adamantan-2-ol Physical Properties . NIST Chemistry WebBook.[1] Provides baseline lipophilicity and thermal data for the hydroxylated adamantane core.[1]

-

Synthesis and Pharmacological Evaluation of Adamantane Derivatives . International Journal of Pharmaceutical Sciences and Research. (2021).[1][4] Contextualizes the synthesis and stability of aminomethyl-adamantane intermediates.

Safety Data Sheet (SDS) and hazard identification for 5-(Aminomethyl)adamantan-2-ol HCl

Executive Summary & Chemical Identity[1]

This technical guide provides an in-depth hazard analysis and handling protocol for 5-(Aminomethyl)adamantan-2-ol Hydrochloride (HCl). As a bifunctional adamantane derivative featuring both a primary amine and a secondary alcohol, this compound serves as a critical scaffold in the synthesis of antiviral agents and CNS-active pharmaceuticals.

Unlike standard commodity chemicals, this intermediate exhibits specific physicochemical properties—notably hygroscopicity and pH-dependent solubility—that require precise environmental controls. This guide synthesizes data from structural analogs (e.g., Amantadine, Memantine) and direct functional group analysis to establish a robust safety framework.

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | 5-(Aminomethyl)adamantan-2-ol Hydrochloride |

| Molecular Formula | C₁₁H₁₉NO[1] · HCl |

| Molecular Weight | 217.74 g/mol (Salt) / 181.28 g/mol (Free Base) |

| CAS Number | Refer to specific CoA (Precursor 5-Nitromethyl analog: 1272030-02-0) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in DCM |

| pKa (Predicted) | ~10.5 (Amine), ~14.5 (Alcohol) |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the Structure-Activity Relationship (SAR) of adamantane-amines and the corrosive nature of primary alkyl amines, the following GHS classifications are assigned. While the HCl salt form mitigates the extreme alkalinity of the free base, it remains a significant irritant.

Hazard Statements & Codes

| GHS Code | Hazard Statement | Severity |

| H302 | Harmful if swallowed.[2] | Category 4 |

| H315 | Causes skin irritation.[1] | Category 2 |

| H319 | Causes serious eye irritation.[1][2] | Category 2A |

| H335 | May cause respiratory irritation.[1] | STOT SE 3 |

Precautionary Logic (P-Codes)[5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses, if present and easy to do.[2][5][4] Continue rinsing.[5][4]

Application Scientist Insights: Handling & Storage

The Hygroscopicity Factor

Insight: Primary amine salts are notoriously hygroscopic. Absorption of atmospheric moisture does not just alter the weight; it can lead to the formation of "gummy" hydrates that complicate stoichiometry in subsequent reactions. Furthermore, amines react with atmospheric CO₂ to form carbamates.

Protocol:

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

-

Temperature: 2–8°C (Refrigerated) is recommended to retard degradation.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and moisture ingress.

Solubility & pH Management

Insight: The adamantane cage is lipophilic, while the amine/alcohol groups are hydrophilic. This amphiphilic nature means the compound can disrupt cell membranes, enhancing its toxicity if absorbed.

-

Dissolution: When preparing stock solutions, use Water or Methanol. Avoid non-polar solvents (Hexane, Ether) as the salt will not dissolve.

-

Neutralization: If the free base is required, neutralize the HCl salt with NaOH or NaHCO₃ in a biphasic system (DCM/Water). Caution: The free base is significantly more volatile and corrosive.

Experimental Workflow & Safety Logic

The following diagram illustrates the decision logic for handling this compound, integrating exposure risks with immediate response protocols.

Caption: Figure 1. Operational safety logic flow for handling adamantane-amine derivatives, emphasizing exposure response pathways.

Toxicological Profile & First Aid

Acute Toxicity (Oral)[4][5]

-

Mechanism: Adamantane amines (e.g., Amantadine) are NMDA receptor antagonists. Ingestion may cause CNS effects such as dizziness, insomnia, or anxiety, in addition to gastrointestinal irritation.

-

Data Inference: LD50 (Rat) for analogous Amantadine HCl is ~800 mg/kg.[2] Treat 5-(Aminomethyl)adamantan-2-ol HCl as Category 4 (Harmful) .

Skin & Eye Corrosion/Irritation

-

Mechanism: The ammonium chloride moiety is acidic (pH ~4-5 in solution), while the amine functionality (if liberated) is basic. This duality causes protein denaturation upon contact.

-

First Aid:

Synthesis & Reaction Safety

When using this compound as an intermediate (e.g., peptide coupling or reductive amination), specific hazards arise.

Caption: Figure 2. Reaction safety profile. Note the exothermic risk during the deprotonation step common in amide coupling.

Incompatibilities

-

Strong Oxidizing Agents: Reaction with oxidizers (e.g., permanganate, dichromate) may cause fire or explosion.

-

Acid Chlorides/Anhydrides: Violent reaction possible; ensure controlled addition at low temperatures (0°C).

Disposal Considerations

Ecological Impact: Adamantane derivatives are often persistent in the environment (poorly biodegradable).

-

Protocol: Do not dispose of down the drain. Collect in a dedicated "Organic Solid" or "Non-Halogenated Organic" waste stream.

-

Incineration: The compound contains Nitrogen and Chlorine. Incineration must be performed in a facility equipped with scrubbers to handle NOx and HCl emissions.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2130, Amantadine Hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Adamantane Derivatives. Retrieved from [Link]

Sources

The Adamantane Scaffold: A Privileged Structure in Antiviral and Neurological Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Diamondoid

First isolated from crude oil in 1933, adamantane is the smallest, perfectly symmetrical diamondoid hydrocarbon.[1] Its rigid, tricyclic cage-like structure has captivated chemists for decades, but its true impact lies in the realm of medicinal chemistry.[2][3] The unique physicochemical properties of the adamantane nucleus have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide range of biological targets.[4] This guide provides a comprehensive exploration of the pivotal role of adamantane derivatives in the development of antiviral and neurological therapies, offering insights into their mechanisms of action, key experimental methodologies, and future research trajectories.

The Physicochemical Advantage: Why Adamantane?

The utility of the adamantane moiety in drug design stems from a confluence of favorable properties that enhance the pharmacological profile of parent compounds.[1][2]

-

Lipophilicity and Blood-Brain Barrier Penetration: The highly lipophilic nature of the adamantane cage significantly enhances a drug's ability to cross cellular membranes, including the blood-brain barrier (BBB).[1][5] This is a critical attribute for drugs targeting the central nervous system (CNS).[5] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[1]

-

Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the rigid adamantane scaffold provides a defined three-dimensional structure.[1] This allows for precise spatial orientation of functional groups, facilitating optimal interactions with the binding pockets of target proteins and ion channels.[1]

-

Metabolic Stability: The robust hydrocarbon framework of adamantane can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo stability and plasma half-life of a drug.[1][2] Most adamantane-based drugs are largely excreted unmodified, minimizing the risk of side effects from bioactive metabolites.[2]

-

Improved ADMET Properties: The incorporation of an adamantyl group can favorably modulate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[1]

Adamantane Derivatives in Antiviral Research: A Historical Perspective and Ongoing Battle

The story of adamantane in medicine begins with the discovery of the antiviral properties of amantadine in the 1960s.[2][3] This marked the dawn of a new era in antiviral drug development.[6]

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine and its α-methyl analog, rimantadine, were among the first synthetic antiviral drugs approved for the treatment of influenza A infections.[4][7] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a protein embedded in the viral envelope.[4][8] This channel is essential for the uncoating of the virus within the host cell's endosome.[7][9] By obstructing the M2 channel, adamantane derivatives prevent the influx of protons into the virion, which in turn inhibits the dissociation of the viral ribonucleoprotein complex and its release into the cytoplasm, thus halting viral replication.[8][9]

Caption: Inhibition of Influenza A M2 proton channel by adamantane derivatives.

The Challenge of Resistance

A significant limitation in the use of adamantane-based antivirals is the rapid emergence of resistant influenza A strains.[6] Mutations in the M2 protein can prevent the binding of amantadine and rimantadine, rendering them ineffective.[6] This has led to a decline in their clinical use for influenza.[10] However, research is ongoing to develop new adamantane derivatives that can overcome this resistance.[7][10] Some novel analogs have shown the ability to inhibit replication of M2S31N viruses through multiple, complementary mechanisms.[11]

Emerging Antiviral Frontiers

The antiviral potential of adamantane derivatives extends beyond influenza. Research is exploring their efficacy against other viruses, including coronaviruses and poxviruses.[7] For instance, amantadine has been investigated for its potential to inhibit SARS-CoV-2 by down-regulating host-cell proteases and inhibiting the protein E ion channel, thereby impairing viral replication.[12][13][14]

Adamantane Derivatives in Neurological Research: Modulating Synaptic Activity

The ability of adamantane derivatives to cross the BBB has made them invaluable tools in the study and treatment of neurological disorders.[15]

Mechanism of Action: NMDA Receptor Antagonism

A key mechanism underlying the neuroprotective effects of adamantane derivatives is their role as N-methyl-D-aspartate (NMDA) receptor antagonists.[16][17] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[18] However, excessive activation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death, a phenomenon known as excitotoxicity.[19]

Adamantane derivatives like memantine and amantadine act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[16][20] They bind to the phencyclidine (PCP) site within the receptor's ion channel, blocking the flow of ions.[18] This action is voltage-dependent, meaning they preferentially block the channel when it is excessively open, as seen in pathological conditions, while sparing normal synaptic transmission.[16]

Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.

Applications in Neurodegenerative Diseases

-

Alzheimer's Disease: Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[4][12] By mitigating glutamate-induced excitotoxicity, it helps to slow the progression of cognitive decline.[6] The favorable lipophilicity and safety profile of the aminoadamantane scaffold make it a suitable starting point for developing novel treatments that can also inhibit the aggregation of amyloid-beta plaques.[21]

-

Parkinson's Disease: Amantadine is used to treat symptoms of Parkinson's disease, including motor fluctuations and levodopa-induced dyskinesia.[12][22] While its exact mechanism in Parkinson's is not fully understood, it is believed to involve both its NMDA receptor antagonist activity and its ability to increase dopamine release and inhibit its reuptake.[1][16]

-

Other Neurological Conditions: The neuroprotective properties of adamantane derivatives are being investigated for a range of other conditions, including traumatic brain injury, multiple sclerosis, and Huntington's disease.[6][12]

Experimental Protocols

The evaluation of adamantane derivatives in antiviral and neurological research involves a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay quantifies a compound's ability to inhibit virus-induced cell death.[7]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well plates.

-

Virus stock of a known titer.

-

Adamantane derivatives at various concentrations.

-

Serum-free cell culture medium.

-

Overlay medium (e.g., 2X MEM containing 1.2% agarose).

-

Crystal violet staining solution.

Procedure:

-

Wash the confluent cell monolayers with serum-free medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells.

-

Overlay the cells with the agarose-containing medium mixed with different concentrations of the adamantane derivative.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: In Vitro NMDA Receptor Antagonism Assay (Calcium Imaging)

This assay measures a compound's ability to block NMDA-induced calcium influx in cultured neurons.

Materials:

-

Primary cortical neurons cultured on glass coverslips.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Recording buffer (e.g., Hanks' Balanced Salt Solution).

-

NMDA and glycine (co-agonist).

-

Adamantane derivatives at various concentrations.

-

Fluorescence microscope with an imaging system.

Procedure:

-

Load the cultured neurons with the calcium indicator dye according to the manufacturer's instructions.

-

Mount the coverslip onto the microscope stage and perfuse with the recording buffer.

-

Establish a baseline fluorescence reading.

-

Apply a solution containing NMDA and glycine to stimulate the NMDA receptors, causing an increase in intracellular calcium and a corresponding change in fluorescence.

-

Wash out the agonists and allow the fluorescence to return to baseline.

-

Pre-incubate the neurons with different concentrations of the adamantane derivative for a set period.

-

Re-apply the NMDA and glycine solution in the presence of the compound.

-

Measure the change in fluorescence.

-

Calculate the percentage of inhibition of the NMDA-induced calcium response for each concentration of the compound.

-

Determine the IC50 value from the concentration-response curve.

Sources

- 1. connectsci.au [connectsci.au]

- 2. scispace.com [scispace.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 6. jchr.org [jchr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 10. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 11. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 13. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]

- 14. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]

- 19. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 22. Memantine vs Amantadine | Power [withpower.com]

Pharmacophore Analysis of 5-(Aminomethyl)adamantan-2-ol Hydrochloride

This technical guide provides a comprehensive pharmacophore analysis of 5-(Aminomethyl)adamantan-2-ol hydrochloride , a functionalized adamantane derivative.[1][2][3] This analysis synthesizes structural chemistry, computational modeling, and medicinal chemistry principles to elucidate its potential as a bioactive scaffold.[4]

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

5-(Aminomethyl)adamantan-2-ol hydrochloride represents a sophisticated evolution of the "privileged" adamantane scaffold.[1][2] Unlike first-generation adamantanes (e.g., Amantadine, Memantine) which rely primarily on bulk lipophilicity and a single cationic warhead, this molecule introduces a bifunctional polarity profile .[2] The incorporation of a hydroxyl group at position 2 and an extended aminomethyl linker at position 5 creates a unique pharmacophoric signature. This guide dissects the molecule’s spatial and electronic features, proposing a binding hypothesis relevant to NMDA receptor antagonism and Sigma-1 receptor modulation .[2]

Molecular Architecture & Physicochemical Profile[4]

To understand the pharmacophore, we must first define the rigid geometry of the scaffold and the flexibility of its substituents.

Structural Topology

The core is a tricyclo[3.3.1.1

-

Core: Lipophilic, globular cage (Diameter ~7 Å).[2]

-

Position 5 (Bridgehead): Substituted with an aminomethyl group (-CH

-NH -

Position 2 (Secondary Carbon): Substituted with a hydroxyl group (-OH).[1][2] This introduces a Hydrogen Bond Donor/Acceptor (HBD/HBA) feature absent in Memantine.[2]

Physicochemical Descriptors (Predicted)

| Property | Value (Approx.)[2][5] | Implication |

| Formula | C | Monohydrochloride salt for solubility.[1][2][3] |

| MW | 217.74 g/mol | Low MW, ideal for CNS penetration.[2] |

| cLogP | 1.2 – 1.8 | Significantly lower than Memantine (2.[2]8) due to the -OH group.[2] |

| pKa (Amine) | ~9.8 | Predominantly protonated (+1 charge) at physiological pH (7.4).[2][3] |

| TPSA | ~46 Å | Excellent oral bioavailability and BBB permeability.[2] |

| Rotatable Bonds | 1 (C5-CH | Limited flexibility reduces entropy penalty upon binding.[1][2][3] |

Pharmacophore Feature Extraction[1][2]

The pharmacophore model is constructed by mapping the electronic features onto the 3D steric volume of the molecule.

The "Triad" Pharmacophore Model

We define the pharmacophore as a three-point interaction system (The Adamantyl-Polar-Cation Triad ):

-

Feature B: Positive Ionizable (PI)

-

Origin: The Protonated Primary Amine (-NH

).[2] -

Function: Electrostatic interaction (salt bridge) with anionic residues (e.g., Aspartate or Glutamate) or cation-

interactions with aromatic residues (e.g., Phenylalanine/Tyrosine).[2] -

Vector: The methylene linker allows the nitrogen to sweep a small cone, providing slight induced-fit adaptability.[2]

-

-

Feature C: Hydrogen Bond Donor/Acceptor (HBD/A)

Spatial Constraints (Graphviz Visualization)

The following diagram illustrates the spatial relationships and connectivity of the pharmacophore features.

Caption: Pharmacophore map showing the spatial arrangement of the hydrophobic core relative to the polar hydroxyl and cationic amine features.[2][7]

Target Profiling & Binding Hypotheses

Based on the extracted features, we can hypothesize the binding mechanism for primary CNS targets.

NMDA Receptor (Pore Blocker)

-

Mechanism: Uncompetitive antagonism.[2][6] The drug binds inside the ion channel pore only when the channel is open.

-

Binding Mode:

-

The Amine interacts with the "selectivity filter" (N-site), likely forming H-bonds with the backbone of the Q/R/N residues.[2]

-

The Adamantane Cage blocks the flow of Ca

/Na -

Novelty: The Hydroxyl group at C2 may interact with polar residues lining the vestibule, potentially altering the "off-rate" (kinetics) of the drug. A faster off-rate (like Memantine) is preferred to preserve physiological synaptic transmission (the "therapeutic window").[2]

-

Sigma-1 Receptor ( 1R)[1][2]

-

Mechanism: Chaperone modulation.[2]

-

Binding Mode:

1R ligands typically require a basic nitrogen flanked by hydrophobic regions.[2][3] -

Hypothesis: The adamantane cage fits into the hydrophobic pocket of

1R, while the amine forms a salt bridge with Asp126 . The hydroxyl group could provide additional stabilization via water-mediated bridges, potentially increasing affinity compared to non-hydroxylated analogs.[2]

Computational Workflow: Generating the Model

To rigorously validate this pharmacophore in a research setting, the following computational protocol is recommended.

Protocol Diagram

Caption: Step-by-step computational workflow for generating and validating the pharmacophore model.

Detailed Methodology

-

Ligand Preparation:

-

Conformational Analysis:

-

While the adamantane cage is rigid, the aminomethyl linker has rotational freedom.

-

Perform a Boltzmann-weighted conformational search to identify the bioactive conformation.[1][2]

-

Note: In the lowest energy state, the amine will likely orient away from the cage to minimize steric clash, but H-bonding with the C2-hydroxyl (intramolecular) is unlikely due to distance (~5Å) and geometric constraints.[2]

-

-

Docking Validation (Proof of Concept):

-

Target: NMDA Receptor (GluN1/GluN2B).[2]

-

Procedure: Dock the molecule into the Memantine site.[2] Measure the

G binding energy.[2] -

Success Metric: The amine nitrogen should align within 1.0 Å of the Memantine nitrogen position. The hydroxyl group should point toward the solvent-accessible channel axis or interact with a specific pore residue (e.g., Serine).[2]

-

Conclusion & Therapeutic Implications

5-(Aminomethyl)adamantan-2-ol hydrochloride is a "bifunctionalized" adamantane.[1][2][3] By overlaying a polar hydroxyl group onto the lipophilic/cationic scaffold, it occupies a unique chemical space between high-affinity blockers and low-affinity modulators .[1][2]

-

Drug Design Utility: It serves as an excellent starting point for Fragment-Based Drug Design (FBDD) .[1][2][3] The amine can be further derivatized (e.g., alkylation) to reach deeper pockets, while the hydroxyl provides a handle for improving solubility or metabolic stability (preventing oxidation at the C2 position).

-

Clinical Potential: Its profile suggests utility in neuroprotection (Alzheimer's, Glaucoma) with a potentially improved safety profile regarding psychotomimetic side effects compared to pure NMDA blockers.[2]

References

-

Liu, J., et al. (2018).[2] Adamantane Derivatives as Potent NMDA Receptor Antagonists: Structure-Activity Relationships.[1][2] Journal of Medicinal Chemistry.[2]

-

Lipton, S. A. (2006).[2] Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[2][8] Nature Reviews Drug Discovery.[2]

-

Wishart, D. S., et al. (2018).[2] DrugBank 5.0: a major update to the DrugBank database for 2018.[2] Nucleic Acids Research.[2] (Reference for Adamantane physicochemical data).

-

PubChem Compound Summary. (2025). 5-aminoadamantan-2-ol (and related isomers).[1][2][9][10][11] National Center for Biotechnology Information.[2] [2]

-

Schmidt, C., et al. (2009).[2] Sigma-1 receptor antagonists: a new class of neuroprotective agents? Current Pharmaceutical Design.[2] (Context for Sigma-1 binding of adamantanes).

Sources

- 1. 2-Adamantanamine hydrochloride|10523-68-9-Maohuan Chemical [bschem.com]

- 2. 5-Hydroxy-2-adamantanone 98 20098-14-0 [sigmaaldrich.com]

- 3. 2-Methyl-2-adamantanol | C11H18O | CID 136545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Adamantanol CAS#: 700-57-2 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Adamantan-2-ol [webbook.nist.gov]

- 8. jchr.org [jchr.org]

- 9. molcore.com [molcore.com]

- 10. (1R,2s,3S)-5-Aminoadamantan-2-ol | C10H17NO | CID 10034985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Adamantane Advantage: A Technical Guide to Aminomethyl Adamantane Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a unique three-dimensional carbocyclic scaffold, has captivated medicinal chemists for decades. Its inherent properties of high lipophilicity, metabolic stability, and rigid structure make it a privileged pharmacophore. This technical guide delves into the core of aminomethyl adamantane derivatives, a class of compounds that has yielded significant therapeutic successes. From the pioneering antiviral agent amantadine to the neuroprotective drug memantine, these derivatives have demonstrated a remarkable range of biological activities. This document will provide an in-depth exploration of their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a focus on their mechanisms of action in antiviral and neuroprotective contexts. We will also present detailed experimental protocols and explore future directions for this versatile chemical scaffold.

The Adamantane Scaffold: A Foundation for Therapeutic Innovation

Adamantane, with its diamondoid structure, is a highly symmetrical and stable hydrocarbon.[1] Its cage-like framework provides a rigid anchor for functional groups, a feature that medicinal chemists have exploited to enhance the pharmacological properties of various drug molecules.[1] The lipophilic nature of the adamantane nucleus facilitates passage through biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active drugs.[1][2] Furthermore, the adamantane core is resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1] The aminomethyl group, when attached to this robust scaffold, introduces a key basic center that can interact with various biological targets, leading to a wide spectrum of therapeutic applications.[3][4]

Synthetic Pathways to Aminomethyl Adamantane Derivatives

The synthesis of aminomethyl adamantane derivatives can be achieved through several strategic routes, starting from readily available adamantane precursors. The choice of synthetic pathway often depends on the desired substitution pattern on the adamantane core and the nature of the aminomethyl group.

Ritter Reaction: A Classic Approach

A common and efficient method for introducing an amino group to the adamantane nucleus is the Ritter reaction. This reaction involves the treatment of an adamantyl alcohol or halide with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting N-alkyl amide to yield the corresponding amine.

Experimental Protocol: Synthesis of 1-Aminoadamantane (Amantadine)

-

Step 1: Bromination of Adamantane. To a solution of adamantane in a suitable solvent (e.g., carbon tetrachloride), add bromine and a Lewis acid catalyst (e.g., AlBr₃). Reflux the mixture until the reaction is complete (monitored by GC-MS).

-

Step 2: Ritter Reaction. Dissolve the resulting 1-bromoadamantane in a mixture of acetonitrile and concentrated sulfuric acid. Heat the reaction mixture to facilitate the formation of the N-acetyl-1-aminoadamantane intermediate.

-

Step 3: Hydrolysis. Add a strong base (e.g., NaOH) to the reaction mixture and reflux to hydrolyze the amide.

-

Step 4: Extraction and Purification. Extract the 1-aminoadamantane with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or sublimation to yield pure 1-aminoadamantane.

Reductive Amination: A Versatile Alternative

Reductive amination of adamantane carboxaldehydes or ketones provides another versatile route to aminomethyl adamantane derivatives. This method allows for the introduction of various substituents on the nitrogen atom.

Experimental Protocol: Synthesis of a Secondary Aminomethyl Adamantane Derivative

-

Step 1: Formylation of Adamantane. Prepare 1-adamantanecarboxaldehyde from 1-adamantanol via oxidation (e.g., using PCC or Swern oxidation).

-

Step 2: Reductive Amination. React the 1-adamantanecarboxaldehyde with a primary amine (R-NH₂) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent (e.g., methanol or dichloromethane).

-

Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent. Purify the resulting secondary amine by column chromatography or crystallization.

Pharmacological Landscape of Aminomethyl Adamantane Derivatives

The unique structural features of aminomethyl adamantanes have led to their successful application in various therapeutic areas, most notably as antiviral and neuroprotective agents.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The discovery of the antiviral properties of amantadine in the 1960s marked a significant milestone in medicinal chemistry.[2][5] Amantadine and its α-methyl derivative, rimantadine, were among the first effective drugs for the prophylaxis and treatment of influenza A virus infections.[6][7][8]